molecular formula C15H13F3N4O2 B2469621 N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097868-50-1

N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No. B2469621
CAS RN: 2097868-50-1
M. Wt: 338.29
InChI Key: FLLCGZFSWYWXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine, also known as AZD-6738, is a novel small molecule inhibitor of the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response and cell cycle checkpoint control. Therefore, AZD-6738 has attracted significant attention from the scientific community due to its potential application in cancer therapy.

Scientific Research Applications

Synthesis and Characterization

  • Pyrimidine derivatives, including those linked with other heterocyclic moieties like pyrazoles, have been synthesized using microwave irradiation and evaluated for their biological activities. These methods offer efficient routes for the preparation of complex pyrimidine-based compounds, potentially including N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine, which could be explored for various biological applications (Deohate & Palaspagar, 2020).

Biological Activities

  • New pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. This suggests that compounds like N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine could also possess similar biological properties and applications in developing new therapeutic agents (Chandrashekaraiah et al., 2014).

Material Science

  • The study of crystal structures and density functional theory (DFT) calculations on pyrimidine compounds provides valuable information on their molecular conformation, electronic structure, and potential reactivity. These insights could guide the design and synthesis of N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine for specific applications in material science and drug design (Murugavel et al., 2014).

Pesticidal Activities

  • Design, synthesis, and evaluation of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent insecticidal and fungicidal activities. Such findings highlight the potential of incorporating the pyrimidin-4-amine structure into new compounds for use as effective pesticides (Liu et al., 2021).

Antimicrobial Agents

  • Synthesis of new benzimidazole derivatives, including azetidinones, has been pursued for their potential antimicrobial activities. This suggests that structurally related compounds, such as N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine, could be developed as antimicrobial agents, providing a foundation for the design of new drugs (Ansari & Lal, 2009).

properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-10(2-4-12)14(23)22-7-11(8-22)21-13-5-6-19-9-20-13/h1-6,9,11H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCGZFSWYWXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine

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